molecular formula C16H20N2O3 B2973111 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide CAS No. 1421445-01-3

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide

Cat. No.: B2973111
CAS No.: 1421445-01-3
M. Wt: 288.347
InChI Key: YIULDQHCSIOHLO-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide is a complex organic compound that features both cyclopentyl and indole moieties. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentyl moiety with the desired hydroxyl and hydroxymethyl groups. This can be achieved through a series of oxidation and reduction reactions. The indole moiety is then introduced via a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the most effective catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide involves its interaction with various molecular targets. The indole moiety can bind to specific receptors in the body, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide is unique due to the combination of its cyclopentyl and indole moieties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-9-11-5-12(7-15(11)20)18-16(21)6-10-8-17-14-4-2-1-3-13(10)14/h1-4,8,11-12,15,17,19-20H,5-7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIULDQHCSIOHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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